molecular formula C15H31NO2 B5031333 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol

1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5031333
M. Wt: 257.41 g/mol
InChI Key: CMOQEHIPFLFODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound with a unique structure that includes both hydroxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylhept-5-enal with a suitable amine, followed by reduction and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[2-Hydroxyethylimino]dipropan-2-ol
  • Diisopropanolethanolamine
  • N,N-Bis(2-hydroxypropyl)ethanolamine

Uniqueness

1-[2,6-Dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of both hydroxy and amino groups on a branched aliphatic chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

1-[2,6-dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,13-15,17-18H,6,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOQEHIPFLFODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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